Sodium 2-(pyridazin-3-yl)acetate
Description
Properties
CAS No. |
6159-49-5 |
|---|---|
Molecular Formula |
C6H5N2NaO2 |
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;2-pyridazin-3-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
RDOZLNKQMVCJPN-UHFFFAOYSA-M |
SMILES |
C1=CC(=NN=C1)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=NN=C1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antibacterial properties. For instance, studies involving similar pyridazine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in these compounds enhances their biological activity .
Case Study:
A study evaluated the antibacterial activity of various pyridazine derivatives, including sodium 2-(pyridazin-3-yl)acetate. Results indicated moderate to strong activity against pathogens such as Bacillus cereus and Escherichia coli, suggesting that modifications to the pyridazine structure can optimize antibacterial efficacy .
Triplex-Forming Peptide Nucleic Acids (PNAs)
This compound has been explored as a component in triplex-forming PNAs, which are designed for sequence-specific recognition of RNA. These modified nucleobases enhance the stability of triplex structures, allowing for improved targeting of non-coding RNAs involved in various diseases, including viral infections .
Research Findings:
A systematic study demonstrated that pyridazine-modified PNAs exhibit superior binding affinity compared to other heterocycles. This advancement opens avenues for developing therapeutic agents targeting pathogenic RNA structures .
Medicinal Chemistry Applications
This compound has potential as a lead compound in drug development due to its ability to inhibit specific biological pathways. Research has identified its role as an inhibitor of BRG1 and BRM, which are proteins involved in chromatin remodeling and gene expression regulation .
Therapeutic Implications:
The inhibition of these proteins suggests that this compound could be useful in treating cancers and other diseases where these pathways are dysregulated.
Materials Science Applications
In materials science, this compound can serve as a precursor for synthesizing novel materials with specific properties. Its ability to form coordination complexes with metal ions can be utilized in creating catalysts or functional materials for electronic applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Implications |
|---|---|---|
| Biological Research | Antibacterial agent | Moderate activity against Bacillus cereus and E. coli |
| Triplex-forming PNAs | Enhanced stability and specificity for RNA targeting | |
| Medicinal Chemistry | Inhibitor of BRG1/BRM | Potential therapeutic use in cancer treatment |
| Materials Science | Precursor for novel materials | Potential for catalysts and electronic materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lithium 2-(Pyridazin-3-yl)acetate
- Structural Difference : The lithium salt replaces sodium with lithium as the counterion.
- Physicochemical Impact: Lithium salts often exhibit higher solubility in polar aprotic solvents compared to sodium salts, which may influence reaction conditions in organometallic chemistry. However, sodium salts are generally preferred in biological systems due to lithium’s neurotoxicity .
- Applications : Both salts are used in click chemistry and as intermediates for acetylcholinesterase inhibitors, as seen in related pyridazine-triazole hybrids .
2-(Pyridin-3-yl)acetic Acid
- Structural Difference : Replaces pyridazine with pyridine (one nitrogen atom instead of two).
- Toxicity Profile : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), with a "Warning" signal word . Pyridazine derivatives may exhibit distinct toxicity due to altered electron distribution, though direct data for the sodium salt are unavailable.
- Applications : Used in reagent-grade synthesis, whereas pyridazine derivatives are more common in medicinal chemistry for their enhanced hydrogen-bonding capacity .
Methyl 2-Amino-2-(Pyridin-3-yl)acetate Hydrochloride
- Structural Difference: An esterified amino derivative with a pyridine ring.
- Reactivity: The methyl ester and amino groups increase lipophilicity, favoring blood-brain barrier penetration, unlike the hydrophilic sodium carboxylate. This compound is used in neurological drug intermediates .
5-Chloro-6-Phenylpyridazin-3(2H)-ones
- Structural Difference: Substituted pyridazinones with chlorine and phenyl groups.
- Applications : These compounds are explored as cholinesterase inhibitors, highlighting pyridazine’s role in targeting neurodegenerative diseases .
Data Table: Key Properties of Sodium 2-(Pyridazin-3-yl)acetate and Analogs
Preparation Methods
Example Procedure from Literature:
- Starting materials: 3-substituted pyridazine derivatives.
- Reagents: Glyoxylic acid monohydrate or chloroacetic acid, acetic acid as solvent.
- Conditions: Reflux for several hours (typically 3–10 h).
- Workup: Cooling, addition of aqueous ammonia or sodium hydroxide to adjust pH to alkaline (around pH 8).
- Isolation: Filtration of precipitate, washing, and drying to obtain sodium 2-(pyridazin-3-yl)acetate.
This method was demonstrated in a study where 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one was reacted with glyoxylic acid in acetic acid under reflux, followed by basification with aqueous ammonia to afford the corresponding sodium salt in high yield (~93%).
Another approach involves alkylation of pyridazin-3-yl compounds with haloacetic acid derivatives (e.g., chloroacetic acid) in the presence of sodium acetate under reflux conditions. This method facilitates the direct introduction of the acetate group onto the pyridazine ring.
- Typical conditions: Reflux in glacial acetic acid or acetic acid/acetic anhydride mixture.
- Catalysts: Sodium acetate serves both as a base and nucleophile.
- Duration: 3–12 hours depending on substrates.
- Yield: Moderate to good yields (50–93%) depending on substituents and reaction specifics.
For example, a reaction of substituted pyridazine derivatives with chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride under reflux yielded pyridazinylacetate derivatives, which can be converted to their sodium salts.
Diazotization and Subsequent Transformations
In some synthetic routes, diazonium salts of pyridazin-3-yl amines are prepared and then transformed under controlled conditions to introduce carboxylate groups or related functionalities.
- Diazotization: Treatment of 3-amino-pyridazine derivatives with nitrous acid at low temperature.
- Subsequent reaction: Heating diazonium salts in primary alkanols or aqueous media can lead to ring transformations and formation of pyridazinyl acetate derivatives.
- Isolation: Precipitation and filtration of the sodium salt form.
This method is more complex but allows access to diverse substituted pyridazinyl acetates, including sodium salts, with yields ranging from 19% to 93% depending on the specific derivative and conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Glyoxylic acid condensation | Pyridazin-3(2H)-one derivatives | Glyoxylic acid monohydrate, acetic acid, reflux | ~93% | High yield, mild conditions |
| Alkylation with chloroacetic acid | Substituted pyridazines | Chloroacetic acid, sodium acetate, reflux | 50–93% | Requires acidic medium, longer reflux |
| Diazotization and ring transformation | 3-Aminopyridazine derivatives | NaNO2, acid, low temp, then heating in alkanols | 19–93% | Complex, allows diverse substitutions |
Detailed Research Findings and Notes
- Reflux times and temperatures vary from 3 to 12 hours at temperatures typically between 80–110 °C depending on solvent and reagents used.
- Neutralization step with sodium hydroxide or aqueous ammonia is critical to isolate the sodium salt form of 2-(pyridazin-3-yl)acetate.
- Solvent choice (acetic acid, acetic anhydride mixtures) influences reaction rates and yields.
- Purification is generally achieved by filtration and recrystallization from appropriate solvents such as ethanol, dioxane, or water.
- Yields are generally good to excellent, but sensitive to substituent effects on the pyridazine ring.
- Spectroscopic characterization (IR, NMR) confirms the presence of the acetate group and pyridazine ring integrity post-synthesis.
Q & A
Q. What are the primary synthetic routes for Sodium 2-(pyridazin-3-yl)acetate and its intermediates?
Methodological Answer: this compound can be synthesized via intermediates like ethyl 2-(pyridazin-3-yl)acetate. A common approach involves:
- Knoevenagel condensation : Reacting pyridazine derivatives with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form intermediates .
- Catalytic hydrogenation : For example, using 10% Pd/C in formic acid under nitrogen to reduce nitro groups or modify substituents, followed by purification via reverse-phase chromatography with methanol/water .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization (1H NMR) |
|---|---|---|---|
| Intermediate synthesis | Diethyl 2-oxosuccinate, DMSO-d6, 3 h | 39% | δ 1.18 (t, 3H), 3.47 (s, 2H), 3.73 (s, 3H) |
Q. How should researchers handle this compound safely in the lab?
Methodological Answer: Based on structurally related compounds (e.g., 2-(pyridin-3-yl)acetic acid):
Q. What spectroscopic methods are used to characterize pyridazin-3-yl acetate derivatives?
Methodological Answer: Key techniques include:
- 1H NMR : To confirm substituent positions. For ethyl 2-(pyridazin-3-yl)acetate, signals at δ 1.18 (ethyl CH3) and δ 3.47 (acetate CH2) are critical .
- Mass spectrometry : To verify molecular weight (e.g., 190.20 g/mol for ethyl 2-cyano-2-pyridin-3-yl-acetate) .
- HPLC : For purity assessment (>98% purity criteria in industrial settings) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of pyridazin-3-yl derivatives for enzyme inhibition?
Methodological Answer:
- Core modifications : Adding electron-withdrawing groups (e.g., cyano) to the pyridazine ring enhances binding to enzymes like dihydropteroate synthase (DHPS). For example, ethyl 2-cyano-2-pyridin-3-yl-acetate shows increased reactivity compared to non-cyano analogs .
- Substituent analysis : Compare analogs (e.g., methyl vs. ethyl esters) to optimize solubility and steric effects .
Q. Example SAR Data
| Compound | Substituent | DHPS IC50 (µM) |
|---|---|---|
| 20 (ethyl ester) | -COOEt | 0.12 |
| 21 (methyl ester) | -COOMe | 0.09 |
Q. What computational and experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Docking studies : Use tools like AutoDock to model interactions with DHPS active sites. Pyridazin-3-yl derivatives with planar fused rings (e.g., pyrimido[4,5-c]pyridazine) show stronger π-π stacking with PheA157 .
- Kinetic assays : Measure enzyme inhibition under standardized pH (e.g., sodium acetate buffer, pH 5.5) to control ionic strength effects .
- Meta-analysis : Compare logP and pKa values across studies to identify outliers caused by solvent polarity or protonation states .
Q. How can this compound be applied in biochemical assays?
Methodological Answer:
- DNA precipitation : Use sodium acetate buffer (pH 5.2) to neutralize DNA charges, enabling ethanol-driven precipitation .
- Enzyme inhibition : Screen DHPS activity by monitoring dihydrofolate depletion via UV-Vis at 280 nm .
- Crystallography : Co-crystallize with DHPS to resolve binding modes (PDB: 0J5 shows pyridazin-3-yl acetic acid in the active site) .
Q. What methodologies optimize yield and purity in large-scale synthesis?
Methodological Answer:
- Flow chemistry : Reduces reaction time and improves consistency (e.g., continuous hydrogenation with Pd/C) .
- Purification : Use preparative HPLC with methanol/water gradients (0.1% formic acid) to remove byproducts .
- Quality control : Implement ICP-MS to trace metal impurities (e.g., Fe ≤5 ppm, Pb ≤0.01%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
